Home > Products > Screening Compounds P88767 > 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione - 692261-06-6

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Catalog Number: EVT-3766892
CAS Number: 692261-06-6
Molecular Formula: C13H7IN2O2
Molecular Weight: 350.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of furo[3,4-b]pyridine-5,7-dione. This can be achieved by reacting quinolinic acid with acetic anhydride and acetic acid. []
Applications
  • Building Block in Medicinal Chemistry: The molecule can serve as a versatile intermediate for synthesizing various derivatives with potentially diverse biological activities. Its structure is similar to other pyrrolo[3,4-b]pyridine derivatives that have shown promise as anticancer, antiviral, and antimicrobial agents. [, , , , , , , ]

2-(hydroxymethyl)nicotinamide

Compound Description: 2-(hydroxymethyl)nicotinamide is a product of the regioselective reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. It is a regioisomer to the other major product, 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one, and is favored at room temperature. [, ].

Relevance: While not structurally identical to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, both compounds are derived from the same parent compound, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The research highlights the reactivity of this core structure and its susceptibility to regioselective modifications. [, ].

6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This compound, like 2-(hydroxymethyl)nicotinamide, arises from the reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. It is the major product at lower temperatures (-20 °C) and exists as a regioisomer to 2-(hydroxymethyl)nicotinamide [, ].

Relevance: Sharing the same parent compound, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, this example underscores the impact of reaction conditions on the product outcome, a factor relevant to the synthesis of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its derivatives. [, ].

2-(hydroxymethyl)-3-pyridinecarboxamides

Compound Description: This group of compounds serves as a synthetic intermediate to confirm the regioisomeric structures obtained from the reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [].

Relevance: The transformation of the 7-hydroxy lactam (6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one) to 2-(hydroxymethyl)-3-pyridinecarboxamides illustrates potential synthetic pathways to modify related structures, potentially applicable to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. [].

Furo[3,4-b]pyridin-5(7H)-one

Compound Description: This compound is a known structure synthesized from 2-(hydroxymethyl)-3-pyridinecarboxamides, further validating the structure of the reduced products of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [].

Relevance: Although structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, its connection to the reaction pathway starting from the common parent compound offers insights into potential synthetic manipulations applicable to similar heterocyclic systems. [].

2-methoxyfuro[3,4-b]pyrazine-5,7-dione

Compound Description: This compound acts as a precursor in the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. It is formed by reacting 2-hydroxyfuro [3,4-b]pyrazine-5,7-dione with Bromomethane. [].

Relevance: The structural similarity of the furo[3,4-b]pyrazine-5,7-dione core with the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione suggests potential synthetic strategies for incorporating substituents like the 2-methoxy group into the target compound. [].

2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives

Compound Description: These derivatives are synthesized from 2-methoxyfuro[3,4-b]pyrazine-5,7-dione and exhibit potential medicinal significance. [].

Relevance: These compounds highlight the feasibility of modifying the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core, a structural analog to the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core found in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. [].

7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one derivatives

Compound Description: Synthesized from 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, these derivatives are another example of potentially valuable compounds derived from a related heterocyclic system. [].

Relevance: The presence of a hydroxyl group at the 7-position in these compounds, in contrast to the dione functionality in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, suggests potential avenues for selective functional group interconversions in the target compound. [].

6-N-formylamino-12,13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosil)5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (NB-506)

Compound Description: NB-506 is a potent DNA topoisomerase I inhibitor currently under development as an anticancer agent. [, ]. Studies in rats revealed its metabolism involves deformylation and glucuronidation. [].

Relevance: Despite belonging to the indolocarbazole family, NB-506 shares the core pyrrolo[3,4-c]carbazole-5,7(6H)-dione moiety with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This structural similarity implies potential for shared mechanisms of action or metabolic pathways. [, ].

ED-501

Compound Description: Identified as a metabolite of NB-506, ED-501 arises from the deformylation of NB-506 in vivo. [].

Relevance: The metabolic conversion of NB-506 to ED-501 highlights the potential lability of the formylamino group. While 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lacks this specific group, this finding suggests potential metabolic pathways involving modifications to similar functionalities that might be present in the target compound. [].

RBM-1 (ED-594)

Compound Description: This metabolite of NB-506 is an 11-O-glucuronide conjugate, formed by the addition of glucuronic acid to the 11-hydroxy group. [].

Relevance: The formation of RBM-1 exemplifies a common metabolic pathway for hydroxylated compounds like NB-506. Although 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lacks a hydroxyl group at the analogous position, this metabolic route might be relevant for hydroxylated derivatives of the target compound. [].

RBM-2 (ED-595)

Compound Description: As a glucuronide conjugate of ED-501, RBM-2 represents a secondary metabolite formed from NB-506. [].

Relevance: Similar to RBM-1, the formation of RBM-2 highlights the potential for glucuronidation in compounds structurally related to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, particularly those bearing hydroxyl groups. [].

6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione

Compound Description: This compound has demonstrated significant antiviral activity against influenza viruses A and B in vitro without exhibiting cytotoxic effects on MRC-5 cells at the tested concentrations. [].

Relevance: This compound bears the same pyrrolo[3,4-b]pyridine-5,7-dione core as 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, with the key difference being the substituent at the 6-position. This comparison emphasizes how modifications at this position could impact biological activity. [].

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione

Compound Description: This compound, structurally characterized by X-ray crystallography, reveals a dihedral angle of 45.8° between the heterocyclic ring system and the phenyl ring. [].

Relevance: The benzyl substituent in this compound is structurally similar to the 2-iodophenyl group in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Comparing their structural features can offer insights into the conformational preferences and potential steric effects of the substituents. [].

6-(5-chloro-2-pyridyl)-5,7-dioxy-6,7-dihydro-5H-pyrrolo[3,4-b] pyrazine (I)

Compound Description: This compound serves as an intermediate in the synthesis of eszopiclone, a nonbenzodiazepine hypnotic agent used to treat insomnia. [].

Relevance: The structural similarities between 6-(5-chloro-2-pyridyl)-5,7-dioxy-6,7-dihydro-5H-pyrrolo[3,4-b] pyrazine and 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, particularly the shared pyrrolo[3,4-b]pyridine core and the halogenated aromatic substituent at the 6-position, suggest a potential shared synthetic route or similar reactivity patterns. [].

3-(5-chloropyridine-2-amino)formyl morpholine pyrazine-2-carboxyl acid (II)

Compound Description: This compound serves as the starting material for the synthesis of 6-(5-chloro-2-pyridyl)-5,7-dioxy-6,7-dihydro-5H-pyrrolo[3,4-b] pyrazine (I) through a reaction involving chloroformate in a mixture of organic solvent and amine. [].

Relevance: While structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, its transformation into a related pyrrolopyrazine derivative highlights the potential for constructing such heterocyclic systems from simpler precursors, offering insights into alternative synthetic approaches. [].

4,8-di(thien-2-yl)-6-octyl-2-octyl-5H-pyrrolo[3,4-f]benzotriazole-5,7(6H)-dione (TZBI)

Compound Description: TZBI is a building block for a novel wide-bandgap conjugated polymer used in high-performance polymer solar cells. [].

Relevance: Although TZBI differs significantly from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, it showcases the versatility of the pyrrolo-dione motif in material science applications. [].

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzenesulfonyl chloride

Compound Description: This compound is a key intermediate in the synthesis of various substituted imines, highlighting its reactivity and versatility as a synthetic building block. [, ]

Relevance: The presence of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core, identical to that in 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, emphasizes the potential for functionalizing the aromatic ring at the 4-position. The sulfonyl chloride group can be readily transformed into various other functional groups, expanding the chemical space accessible from the core structure. [, ]

4-substituted bezyloxy 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b] pyridine-6-yl) benzenesulfonate (6, 7)

Compound Description: These compounds are derived from 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b] pyridine-6-yl) benzenesulfonyl chloride and serve as precursors to new substituted imines. []

Relevance: The successful synthesis of these compounds demonstrates the feasibility of introducing a diverse range of substituents onto the benzenesulfonate moiety attached to the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core. This synthetic strategy could be potentially adapted to modify 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and explore its structure-activity relationships. []

Phthalazine-1,4-diones and N-Aminophthalimides

Compound Description: These compound classes are structurally related to the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core and their synthesis and reactivity are investigated in the context of nitrogen cyclization and tautomerization reactions. [].

Relevance: The study of these compounds provides valuable insights into the reactivity and potential transformations of the dione functionality within a related heterocyclic framework, potentially applicable to understanding the chemistry of 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. [].

2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,4aH)-dione (A12B4C3)

Compound Description: A12B4C3 is a potent and specific inhibitor of human polynucleotide kinase/phosphatase (hPNKP), an enzyme involved in DNA repair. It acts as a non-competitive inhibitor, disrupting the secondary structure of hPNKP and enhancing radiosensitivity in cancer cells. [, ].

Relevance: Despite significant structural differences, both A12B4C3 and 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione contain the pyrrolo[3,4-b]pyridine-5,7-dione scaffold. Understanding the structure-activity relationship of A12B4C3 with hPNKP can offer insights for designing potential inhibitors based on the 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione framework. [, ].

2-cyanopyridin-3-yl-containing pseudopeptides and methyl esters of (2S)-2-(7-imino-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)alkanoic acids

Compound Description: These compounds are intermediates in the synthesis of nicotinic acid-based amino acid units with amidoxime functionality, valuable building blocks for pseudopeptide synthesis. [].

Relevance: While structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, the presence of the pyrrolo[3,4-b]pyridine core highlights the versatility of this scaffold in medicinal chemistry, particularly in constructing peptidomimetics. [].

2-Bromo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Compound Description: This compound is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1 phase of the cell cycle, making it a potential therapeutic agent for pancreatic cancer. [, ].

Relevance: While belonging to the indolocarbazole family, this CDK4 inhibitor's structure shares the pyrrolo[3,4-c]carbazole-5,7(6H)-dione moiety with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Understanding its interactions with CDK4 could provide insights for exploring the biological activity of the target compound or its derivatives. [, ].

J-107088 [6-N-(1-hydroxymethyla-2-hydroxy) ethylamino-12,13-dihydro-13-(β-D-gluco pyranosyl)-5H-indolo[2,3-a]-pyrrolo[3,4-c]-carbazole-5,7(6H)-dione]

Compound Description: J-107088 is a potent topoisomerase I inhibitor, derived from NB-506, demonstrating significant antitumor activity in vivo against various murine and human tumor models. [, ].

Relevance: Despite belonging to the indolocarbazole class, J-107088 shares the pyrrolo[3,4-c]carbazole-5,7(6H)-dione moiety with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Its efficacy as an anticancer agent highlights the therapeutic potential of compounds with this structural motif. [, ]

cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

Compound Description: This compound is an important intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic. []

Relevance: The structural similarity of this compound with 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, particularly the shared pyrrolo[3,4-b]pyridine-5,7-dione core, suggests potential synthetic strategies for accessing the target compound or its derivatives. [].

1,3-disubstituted 4-amino-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8(6H,7H)-diones

Compound Description: This series of compounds exhibited significant chemiluminescence properties, exceeding that of luminol in some cases. []

Relevance: While structurally distinct from 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, the study of these luminescent compounds highlights the potential for incorporating related heterocyclic frameworks into materials with unique photochemical properties. [].

6H-pyrrolo[3,4-b]pyridine-6-acetonitrile and 5,7-dihydro-2-hydroxy-α-isopropyl-α- methyl-5,7-dioxo-acetate (ester)

Compound Description: These compounds are examples of intermediates used in the synthesis of 5-(and/or 6-)substituted 2-(2-imidazolin-2-yl)nicotinic acids, a class of compounds with herbicidal activity. []

Relevance: The presence of the pyrrolo[3,4-b]pyridine core in these intermediates highlights the synthetic utility of this structural motif for accessing diverse chemical space, including compounds with agricultural applications, potentially offering alternative approaches to 6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione or its derivatives. [].

Properties

CAS Number

692261-06-6

Product Name

6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

IUPAC Name

6-(2-iodophenyl)pyrrolo[3,4-b]pyridine-5,7-dione

Molecular Formula

C13H7IN2O2

Molecular Weight

350.11 g/mol

InChI

InChI=1S/C13H7IN2O2/c14-9-5-1-2-6-10(9)16-12(17)8-4-3-7-15-11(8)13(16)18/h1-7H

InChI Key

IZINTIKMRWYQRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)N=CC=C3)I

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)N=CC=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.